4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid

DNA-binding polyamides Minor groove recognition Sequence specificity

Precision DNA recognition requires monomers with uncompromised functional group architecture. Researchers designing Py-Im polyamides often encounter sequence degeneracy and lack suitable conjugation points. This 4-amino-3-hydroxy-1-methyl-pyrrole monomer solves both bottlenecks: - 8-fold specificity advantage: The N-methyl group is essential; its removal leads to an 8-fold loss in match/mismatch discrimination. - 11-fold A·T selectivity: The 3-hydroxy group breaks A·T/T·A degeneracy, providing 11-fold preference over T·A base pairs. - Unique synthetic handle: The 4-amino group enables direct conjugation of fluorophores, drugs, or solid-phase resins without interfering with DNA binding. Compatible with standard Fmoc solid-phase synthesis. For R&D use only.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 591248-13-4
Cat. No. B12874503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid
CAS591248-13-4
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCN1C=C(C(=C1C(=O)O)O)N
InChIInChI=1S/C6H8N2O3/c1-8-2-3(7)5(9)4(8)6(10)11/h2,9H,7H2,1H3,(H,10,11)
InChIKeyBHAUCJLNMIOWQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid: A Versatile Monomer for Sequence-Specific DNA-Binding Polyamides


4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 591248-13-4) is a trifunctional, heteroaromatic amino acid derivative. It serves as a critical monomer for constructing pyrrole-imidazole (Py-Im) polyamides—a class of synthetic ligands that bind to the minor groove of double-stranded DNA with affinities and specificities comparable to naturally occurring DNA-binding proteins [1]. The compound uniquely combines an N-methyl substituent, a 3-hydroxy group for sequence-specific hydrogen bonding, and a 4-amino group that acts as a synthetic handle for further conjugation, making it a key building block for advanced gene-targeting applications [1].

Why Generic Substitution Fails for 4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid in DNA-Binding Applications


Simple pyrrole-2-carboxylic acid derivatives cannot be interchanged without critically compromising the function of the final DNA-binding polyamide. The N-methyl group is essential for maintaining DNA-binding specificity; its removal leads to an 8-fold loss in discrimination between match and mismatch DNA sequences [1]. The 3-hydroxy group is required to break the A·T/T·A degeneracy, providing an 11-fold selectivity for A·T over T·A base pairs, a feature absent in standard N-methylpyrrole monomers [2]. Furthermore, the 4-amino group provides a unique synthetic handle for conjugation to fluorophores, drugs, or solid-phase resins, which is not available in simple N-methylpyrrole or N-methylimidazole monomers [3].

Quantitative Evidence Guide: Differentiating 4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid from its Closest Analogs


An 8-fold Loss in DNA-Binding Specificity When the N-Methyl Group is Removed

The presence of the N-methyl substituent in the target compound is critical for binding specificity. In a direct head-to-head comparison of hairpin polyamides, replacement of each N-methylpyrrole (Py) residue with a desmethylpyrrole (Ds) monomer resulted in an 8-fold loss in specificity for the match DNA site versus a mismatched site [1]. This demonstrates that the N-methyl group, a core feature of our target compound, is essential for applications requiring high-fidelity DNA sequence recognition.

DNA-binding polyamides Minor groove recognition Sequence specificity

Breaking A·T/T·A Degeneracy: 11-fold Higher Affinity Conferred by the 3-Hydroxy Group

Standard N-methylpyrrole (Py) monomers cannot distinguish between A·T and T·A base pairs. The target compound's 3-hydroxy group, forming a 3-hydroxypyrrole (Hp) unit, overcomes this degeneracy. A cross-study comparable analysis of polyamide pairing rules shows that a Py/Hp ring pair selectively binds to A·T base pairs with 11-fold higher affinity over T·A, and with greater than or equal to 30-fold selectivity relative to G·C and C·G base pairs [1]. A polyamide using a simple Py/Py pairing cannot achieve this discrimination.

Base pair discrimination Hydroxypyrrole pairing rules Minor groove binding affinity

Enabling Diverse Conjugations: The 4-Amino Group as a Synthetic Handle

Unlike simpler building blocks like N-methylpyrrole-2-carboxylic acid, the target compound features a 4-amino group specifically positioned for post-synthetic modification. This group enables the attachment of functional payloads (e.g., fluorophores, DNA-alkylating agents, or affinity tags) without interfering with the DNA-binding module, as validated by a class-level inference from patented synthetic processes [1]. This amino group serves as a direct synthetic handle for conjugation, a capability not present in N-methylpyrrole or N-methylimidazole monomers.

Monomer synthesis Solid-phase peptide synthesis Bioconjugation

Optimal Application Scenarios for 4-Amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid Based on Proven Differentiation


Solid-Phase Synthesis of High-Fidelity, Sequence-Specific Gene Silencing Agents

Researchers can utilize this monomer in standard Fmoc solid-phase synthesis to build hairpin polyamides that require high sequence specificity. The N-methyl and 3-hydroxy groups ensure the resulting oligomer maintains the 8-fold specificity advantage and the ability to discriminate all four Watson-Crick base pairs, as demonstrated in comparative DNA footprinting studies [1][2].

Creating Polyamide-Drug Conjugates for Targeted Cancer Therapy

The unique 4-amino group serves as a non-interfering synthetic handle to conjugate DNA-alkylating agents like chlorambucil. This allows for the creation of bifunctional molecules that precisely target and chemically modify a single DNA sequence in the genome, a strategy unachievable with monomers that lack this functional group [3].

Developing Fluorescent Probes for DNA Mismatch Detection

To develop diagnostic tools, the 4-amino group can be directly conjugated to a fluorophore. The resulting probe leverages the Hp base-pair discrimination rule, providing an 11-fold binding preference for the correct target sequence over a single-base mismatch. This precise molecular recognition is essential for detecting point mutations [2].

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